molecular formula C20H13F3N2O2S B2757012 4-[(E)-2-(4-nitrophenyl)ethenyl]-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline CAS No. 865658-40-8

4-[(E)-2-(4-nitrophenyl)ethenyl]-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline

Cat. No.: B2757012
CAS No.: 865658-40-8
M. Wt: 402.39
InChI Key: PJYXZRMIZGKZMV-RMKNXTFCSA-N
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Description

This compound belongs to the thieno[3,2-c]quinoline family, characterized by a fused thiophene-quinoline scaffold. Key structural features include:

  • 6-Trifluoromethyl group: Enhances lipophilicity and metabolic stability .
  • 4-[(E)-2-(4-Nitrophenyl)ethenyl] substituent: A conjugated styryl group with a para-nitro moiety, which may facilitate π-π stacking interactions in biological targets .

Properties

IUPAC Name

4-[(E)-2-(4-nitrophenyl)ethenyl]-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N2O2S/c21-20(22,23)16-3-1-2-15-18(16)24-17(14-10-11-28-19(14)15)9-6-12-4-7-13(8-5-12)25(26)27/h1-9H,10-11H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYXZRMIZGKZMV-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1C(=NC3=C2C=CC=C3C(F)(F)F)C=CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC2=C1C(=NC3=C2C=CC=C3C(F)(F)F)/C=C/C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

Compound Name Substituents (Position 4) Molecular Weight (g/mol) Key Functional Groups Evidence ID
4-[(E)-2-(4-Nitrophenyl)ethenyl]-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline (E)-4-nitrophenyl ethenyl 402.39 -NO₂, -CF₃, styryl
4-[(E)-2-(2-Chlorophenyl)ethenyl]-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline (E)-2-chlorophenyl ethenyl 391.84 -Cl, -CF₃, styryl
4-[(E)-2-(2-Nitrophenyl)ethenyl]-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline (E)-2-nitrophenyl ethenyl 402.39 -NO₂ (ortho), -CF₃, styryl
4-Methyl-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline Methyl 269.29 -CH₃, -CF₃

Key Observations :

  • Nitro vs. Chloro Substituents : The para-nitro group (target compound) increases molecular weight compared to chloro analogs but may enhance electron-withdrawing effects, influencing reactivity or binding .
  • Positional Isomerism : The ortho-nitro analog (402.39 g/mol) has the same molecular weight as the target compound but may exhibit steric hindrance, reducing planarity and biological interactions .

Yield Comparison :

  • Suzuki-Miyaura couplings () yield 55–60% for similar quinolines .
  • Fluorinated quinoline syntheses () report yields as low as 35% due to challenging fluorination steps .
Antiproliferative Activity (Indirect Comparisons)
  • Acetylenic Quinolines (): Compounds with sulfonamide and acetylenic groups show IC₅₀ values as low as 0.07 µM against breast cancer cells. The target’s nitro group may similarly enhance DNA intercalation or enzyme inhibition .
  • Thiazoline Derivatives (): Nitro-substituted thiazolines exhibit aldose reductase inhibition (e.g., 7d: 79% yield, 224–226°C mp), suggesting the target’s nitro group could target redox enzymes .
Physicochemical Properties
  • Solubility: The 2,3-dihydro scaffold may enhance solubility compared to fully aromatic quinolines (e.g., 4-methyl analog in ) .

Stability and Spectroscopic Data

  • NMR Trends: reports δH ~7.0–8.3 ppm for aromatic protons in chloro-phenyl quinolines. The target’s styryl group may show distinct coupling constants (J = 8–16 Hz for trans-alkenes) .
  • Thermal Stability : Melting points for nitro-substituted analogs (: 224–226°C) suggest higher stability than chloro derivatives (: 147–149°C) .

Q & A

Q. Example Workflow :

Optimize molecular geometry using B3LYP/6-31G(d).

Calculate Fukui indices for electrophilic/nucleophilic attack sites.

Validate with experimental data (e.g., NMR, XRD) to refine computational models .

Basic: What spectroscopic and crystallographic techniques confirm structural integrity?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR to verify substituent positions and stereochemistry.
    • ¹⁹F NMR for trifluoromethyl group characterization .
  • X-ray Crystallography : Resolve crystal packing and confirm the (E)-configuration of the ethenyl group .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula .

Q. Table 2: Key Spectral Data

TechniqueDiagnostic SignalReference
¹H NMRδ 8.2–8.5 ppm (nitrophenyl protons)
XRDC–C bond length ~1.34 Å (ethenyl)

Advanced: How to address discrepancies in biological activity data across studies?

Methodological Answer:
Contradictions often arise from variations in assay conditions or compound purity. Mitigation strategies include:

Standardized Assay Protocols :

  • Use positive controls (e.g., known kinase inhibitors) to calibrate activity measurements .
  • Validate purity via HPLC (>95%) and elemental analysis .

Dose-Response Curves : Perform IC₅₀/EC₅₀ studies across multiple concentrations to account for non-linear effects .

Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, adjusting for variables like solvent polarity or cell line heterogeneity .

Q. Case Study :

  • Inconsistent IC₅₀ values for kinase inhibition were resolved by standardizing ATP concentrations (1 mM) and incubation times (60 min) across labs .

Advanced: What experimental designs assess environmental stability and degradation pathways?

Methodological Answer:

  • Hydrolytic Stability :
    • Incubate compound in buffers (pH 3–10) at 37°C, monitor degradation via LC-MS .
  • Photolysis Studies :
    • Expose to UV-Vis light (λ = 254–365 nm) in aqueous/organic solvents, quantify byproducts .
  • Biotic Degradation :
    • Use soil/water microcosms to track microbial metabolism via ¹⁴C-labeling .

Q. Table 3: Degradation Half-Lives

ConditionHalf-Life (Days)Reference
pH 7.414.2
UV Light2.5

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